(1-Ethoxycycloheptyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-Ethoxycycloheptyl)methanamine is a chemical compound with the CAS Number: 326487-84-7 . It has a molecular weight of 171.28 . It is typically in a liquid physical form .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 171.28 . The compound is stored at a temperature of 4°C .Scientific Research Applications

Analytical Characterization and Biological Matrices

- Study on Psychoactive Arylcyclohexylamines : In 2013, De Paoli et al. conducted a study on three psychoactive arylcyclohexylamines, one of which had a structure similar to (1-Ethoxycycloheptyl)methanamine. They developed and validated a method for qualitative and quantitative analysis of these compounds in biological fluids using high-performance liquid chromatography and mass spectrometry (De Paoli et al., 2013).

Antimicrobial Activities

- Quinoline Derivatives with Antimicrobial Properties : Thomas, Adhikari, and Shetty (2010) synthesized derivatives of methanamine, including this compound, and evaluated their antibacterial and antifungal activities. The study revealed moderate to very good antimicrobial activities for these compounds (Thomas, Adhikari & Shetty, 2010).

Synthesis and Structure of Novel Compounds

- Development of α-Aryl Indolyl-methanamines : Yang and Xu (2010) developed a method for preparing highly enantiomerically enriched α-aryl indolyl-methanamines, showcasing the potential utility of these compounds in various applications (Yang & Xu, 2010).

Antitumor Activity

- Functionalized Methanamines with Antitumor Activity : Károlyi et al. (2012) synthesized a series of functionalized methanamines, including derivatives of this compound, and evaluated their antitumor activity against various human cancer cell lines. The study indicated promising in vitro cytotoxicity and cytostatic effects (Károlyi et al., 2012).

Chemical Synthesis and NMR Characterization

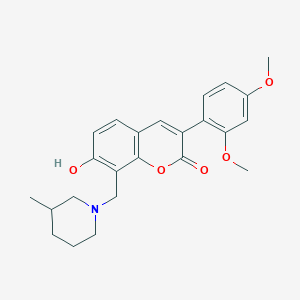

- NMR Spectral Assignments of Benzylamino Coumarin Derivative : Dekić et al. (2020) conducted a study involving the synthesis of a novel coumarin derivative using (4-methoxyphenyl)methanamine, demonstrating the utility of methanamines in synthesizing complex organic compounds (Dekić et al., 2020).

Chromatography and Complexation in Synthesis

- Isolation of Branched Acyclic Polyamines : Geue and Searle (1983) described large-scale syntheses of ethylidynetris(methanamine) and related compounds, demonstrating the relevance of methanamines in complex chemical syntheses (Geue & Searle, 1983).

Molecular Docking and Antimicrobial Studies

- Rare Earth Metal Complexes for Antimicrobial and Anticancer Studies : Preethi et al. (2021) synthesized metal complexes with (1-furan-2-yl)methanamine and evaluated their antimicrobial and anticancer activities, indicating the potential of methanamine derivatives in medical research (Preethi et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of (1-Ethoxycycloheptyl)methanamine is the urinary tract, where it acts as an antiseptic and antibacterial agent . It is used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Biochemical Pathways

It is known that the compound’s bactericidal action is due to the release of formaldehyde in the urine .

Pharmacokinetics

It is known that ingestion of a 1-gram dose of methenamine hippurate produces antibacterial activity in the urine within 1/2 hour . Administration of 1 g twice daily produces continuous antibacterial activity in the urine .

Result of Action

The result of the action of this compound is the prevention and treatment of urinary tract infections. By releasing formaldehyde in the urine, it kills bacteria and prevents them from multiplying .

Action Environment

The action of this compound is influenced by the pH of the urine. The compound is only effective in an acidic environment (pH<6), where it is hydrolyzed to formaldehyde . Therefore, factors that affect urine pH, such as diet and certain medications, can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

(1-ethoxycycloheptyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-2-12-10(9-11)7-5-3-4-6-8-10/h2-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUWDWHTXSTUAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCCCCC1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2782907.png)

![2-Methoxyethyl 5-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2782909.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2782912.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2782917.png)

![2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetic acid](/img/structure/B2782921.png)